1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole
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Description
“1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.353. It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds .
Molecular Structure Analysis
Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and is part of many pharmaceuticals, notably ones that bind to biological polymers . The specific molecular structure of “this compound” is not explicitly mentioned in the available literature.Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves their interaction with biopolymers due to their structural similarity to naturally occurring nucleotides . The specific mechanism of action for “1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole” is not detailed in the current literature.
Future Directions
Benzimidazole derivatives have been the focus of many research studies due to their wide range of therapeutic applications . Future research could focus on the synthesis, characterization, and biological activity of “1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole” and similar compounds.
Properties
IUPAC Name |
1-methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)7-18-8-12(18)9-19-13-4-5-14-15(6-13)17(3)10-16-14/h4-6,10-12H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMTUNIYBESRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=C(C=C2)N=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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